molecular formula C17H14ClNO4 B5353805 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(BENZOYLAMINO)ACETATE

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(BENZOYLAMINO)ACETATE

Cat. No.: B5353805
M. Wt: 331.7 g/mol
InChI Key: CBWCMTVYAVIGIG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzoylamino)acetate is an organic compound with a complex structure that includes both chlorophenyl and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(benzoylamino)acetate typically involves the reaction of 4-chlorobenzoyl chloride with benzoylaminoacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzoylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzoylamino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(benzoylamino)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl acetate
  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(amino)acetate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzoylamino)acetate is unique due to the presence of both chlorophenyl and benzoylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-14-8-6-12(7-9-14)15(20)11-23-16(21)10-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWCMTVYAVIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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